![molecular formula C20H22N2O5S B3461508 3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid
Übersicht
Beschreibung
3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as CSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is a member of the sulfonamide class of drugs and has been found to exhibit promising properties in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer, rheumatoid arthritis, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid is complex and involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to inhibit the activity of the vascular endothelial growth factor (VEGF) signaling pathway, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth and proliferation of tumor cells and to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid is its broad spectrum of activity against various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects, which make it a promising therapeutic agent for the treatment of a wide range of diseases. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
One of the limitations of this compound is its potential toxicity. While this compound has been found to exhibit potent therapeutic effects, it has also been shown to have toxic effects on certain cell types. Additionally, the long-term effects of this compound on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid. One potential direction is the development of more potent and selective this compound analogs that exhibit improved therapeutic properties. Additionally, further research is needed to determine the optimal dosing regimen and route of administration for this compound. Finally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may lead to improved therapeutic outcomes.
Eigenschaften
IUPAC Name |
3-[[3-(cyclohexylsulfamoyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-17-10-4-7-15(12-17)20(24)25)14-6-5-11-18(13-14)28(26,27)22-16-8-2-1-3-9-16/h4-7,10-13,16,22H,1-3,8-9H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRHNMQSDHVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



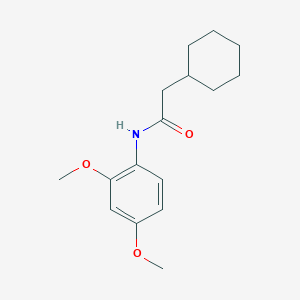

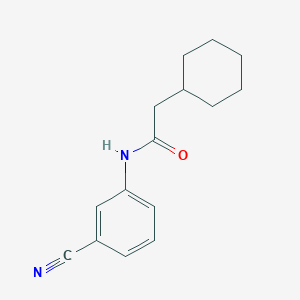
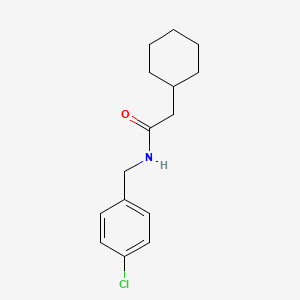


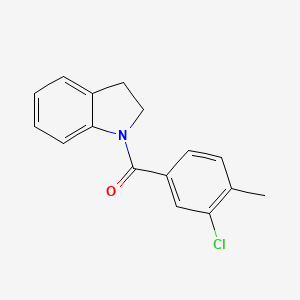
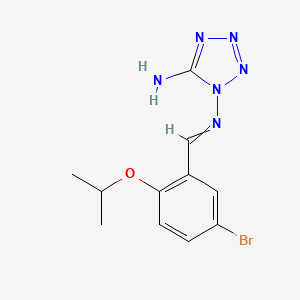
![3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B3461475.png)


![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
![2-[(4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3461511.png)